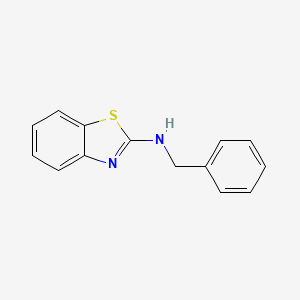

N-Benzyl-1,3-benzothiazol-2-amine

Description

Properties

IUPAC Name |

N-benzyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2S/c1-2-6-11(7-3-1)10-15-14-16-12-8-4-5-9-13(12)17-14/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTMSMWBZPBBIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50347058 | |

| Record name | N-Benzyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21816-82-0 | |

| Record name | N-Benzyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Privileged Scaffold of 2-Aminobenzothiazole

An In-Depth Technical Guide to N-Benzyl-1,3-benzothiazol-2-amine

The benzothiazole core, a bicyclic system formed by the fusion of a benzene and a thiazole ring, is a cornerstone in medicinal chemistry and materials science.[1][2][3][4] Among its derivatives, 2-aminobenzothiazole (2-ABT) has emerged as a "privileged scaffold," a molecular framework that demonstrates the ability to bind to a wide array of biological targets, leading to a diverse range of pharmacological activities.[2][3] This guide focuses specifically on this compound, a representative member of this class, exploring its historical context, synthesis, characterization, and the broader biological potential of its parent scaffold. The addition of the benzyl group, a common lipophilic moiety in drug design, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making it a subject of interest for drug development professionals.

Historical Context and Discovery

The history of 2-aminobenzothiazoles is one of rediscovery and evolving application. Initially explored in the mid-20th century, with significant research in the 1950s focusing on their potential as central muscle relaxants, interest in the scaffold waned among medicinal chemists for a period.[4] During this time, benzothiazoles found utility in industrial applications, such as vulcanization accelerators for rubber.[4]

The resurgence of interest in this chemical family was catalyzed by the discovery of the pharmacological profile of Riluzole (6-(trifluoromethoxy)benzothiazol-2-amine).[4] Riluzole's impact on glutamate neurotransmission and its subsequent approval for treating amyotrophic lateral sclerosis (ALS) reignited the scientific community's focus on the therapeutic potential of the 2-aminobenzothiazole core.[4][5] This led to extensive studies that have since unveiled a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][6]

Synthesis and Characterization

The synthesis of N-substituted 2-aminobenzothiazoles like this compound can be achieved through several reliable methods. A common and efficient approach is the direct N-alkylation of 2-aminobenzothiazole or, more controllably, through reductive amination. The latter involves the formation of a Schiff base intermediate by condensing 2-aminobenzothiazole with benzaldehyde, followed by in-situ reduction. This method is often preferred due to its high selectivity and yield.

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes a standard, self-validating procedure for the synthesis of this compound. The causality behind the choice of reagents lies in their efficiency and selectivity. Methanol is an effective solvent for both reactants, and sodium borohydride is a mild yet powerful reducing agent for the imine intermediate, minimizing side reactions.

Materials:

-

2-Aminobenzothiazole

-

Benzaldehyde

-

Methanol (MeOH)

-

Sodium Borohydride (NaBH₄)

-

Glacial Acetic Acid (catalyst)

-

Distilled Water (H₂O)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

-

Schiff Base Formation:

-

In a round-bottom flask, dissolve 2-aminobenzothiazole (1.0 equivalent) in methanol.

-

Add benzaldehyde (1.1 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to protonate the aldehyde carbonyl, thereby activating it for nucleophilic attack by the amine.

-

Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the formation of the imine intermediate.

-

-

Reduction:

-

Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermic reaction of sodium borohydride.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. The slow addition prevents a rapid, uncontrolled reaction and potential side product formation.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

-

-

Work-up and Isolation:

-

Quench the reaction by slowly adding distilled water to decompose any excess NaBH₄.

-

Reduce the volume of methanol using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove acetic acid) and brine (to remove residual water).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain pure this compound.

-

Synthetic Workflow Diagram

Caption: Reductive amination pathway for this compound.

Characterization Data

The synthesized compound must be rigorously characterized to confirm its identity and purity. Standard analytical techniques include spectroscopy and spectrometry.[6][7]

| Technique | Parameter | Expected Observation |

| FT-IR | Vibrational Bands (cm⁻¹) | ~3400 (N-H stretch), ~3050 (Aromatic C-H stretch), ~2920 (Aliphatic C-H stretch), ~1600 (C=N stretch), ~1550 (Aromatic C=C stretch). |

| ¹H-NMR | Chemical Shift (δ, ppm) | ~7.2-7.8 (m, Ar-H of benzothiazole), ~7.2-7.4 (m, Ar-H of benzyl), ~5.5-6.0 (br s, N-H), ~4.5 (d, 2H, -CH₂-). |

| ¹³C-NMR | Chemical Shift (δ, ppm) | ~168 (C=N of thiazole), ~152 (Ar-C), ~138 (Ar-C), ~130 (Ar-C), ~128 (Ar-C), ~127 (Ar-C), ~126 (Ar-C), ~121 (Ar-C), ~120 (Ar-C), ~48 (-CH₂-). |

| Mass Spec. | m/z (EI+) | Expected molecular ion peak [M]⁺ corresponding to the compound's molecular weight (C₁₄H₁₂N₂S ≈ 240.33 g/mol ). |

Note: Exact spectral values can vary based on the solvent and instrument used.

Biological Activity and Therapeutic Potential

The 2-aminobenzothiazole scaffold is a prolific source of bioactive compounds, with derivatives showing promise across multiple therapeutic areas.[3][8] The introduction of various substituents allows for the fine-tuning of activity against specific biological targets.

Anticancer Activity

A significant body of research has focused on 2-aminobenzothiazole derivatives as potent anticancer agents.[7][8] Their mechanism of action often involves the inhibition of protein tyrosine kinases (PTKs), which are critical components of signaling pathways that regulate cell proliferation, differentiation, and survival.[8] Dysregulation of these pathways is a hallmark of many cancers.

Key kinase targets for 2-aminobenzothiazole derivatives include:

-

PI3K (Phosphoinositide 3-kinase): Novel 2-aminobenzothiazole compounds have been synthesized and shown to inhibit the PI3Kγ enzyme, a target in inflammation and cancer.[6][7]

-

EGFR (Epidermal Growth Factor Receptor): Certain derivatives exhibit potent antiproliferative activity by effectively blocking the enzymatic activity of EGFR.[8]

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): As potent inhibitors of VEGFR-2, these compounds can disrupt angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[8]

-

Other Kinases: Additional targets include CSF1R, FAK, and Aurora kinases, highlighting the scaffold's versatility in targeting cancer-related pathways.[8]

Kinase Inhibition Signaling Pathwaydot

// Nodes GF [label="Growth Factor\n(e.g., EGF, VEGF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Receptor Tyrosine Kinase\n(e.g., EGFR, VEGFR-2)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; AKT [label="Akt/PKB", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Inhibitor [label="2-ABT Derivative\n(e.g., this compound)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=invhouse];

// Edges GF -> Receptor [color="#4285F4"]; Receptor -> PI3K [color="#4285F4"]; PI3K -> AKT [color="#4285F4"]; AKT -> Proliferation [color="#4285F4"]; Inhibitor -> Receptor [label="Inhibition", fontcolor="#5F6368", color="#EA4335", style=dashed, arrowhead=tee]; Inhibitor -> PI3K [label="Inhibition", fontcolor="#5F6368", color="#EA4335", style=dashed, arrowhead=tee]; }

Sources

- 1. rjpn.org [rjpn.org]

- 2. iajesm.in [iajesm.in]

- 3. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. Benzothiazole - Wikipedia [en.wikipedia.org]

- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

N-Benzyl-1,3-benzothiazol-2-amine and its Derivatives: A Comprehensive Technical Guide for Drug Discovery Professionals

Abstract

The N-Benzyl-1,3-benzothiazol-2-amine scaffold represents a privileged chemotype in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This in-depth technical guide provides a comprehensive literature review of this versatile molecular framework and its derivatives. We delve into the synthetic strategies for accessing this core, explore the nuances of its structural modifications, and critically analyze the structure-activity relationships (SAR) that govern its therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical methodologies to accelerate the discovery and development of novel therapeutics based on this promising scaffold. We will explore its significant anticancer, anti-inflammatory, and antimicrobial properties, supported by quantitative data and mechanistic insights.

Introduction: The Enduring Appeal of the Benzothiazole Core

The benzothiazole moiety, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a cornerstone in the edifice of heterocyclic chemistry and drug discovery.[1] Its unique structural and electronic properties have made it a recurring motif in a plethora of biologically active compounds. The this compound subclass, in particular, has garnered significant attention due to its synthetic tractability and the diverse pharmacological profiles exhibited by its derivatives. The introduction of the benzyl group at the N-2 position provides a critical vector for chemical modification, allowing for the fine-tuning of steric and electronic properties to optimize biological activity. This guide will provide a holistic overview of this important class of compounds, from their synthesis to their potential therapeutic applications.

Synthetic Strategies: Accessing the this compound Scaffold

The synthesis of this compound and its derivatives typically follows a convergent approach, wherein the 2-aminobenzothiazole core is first constructed, followed by the introduction of the benzyl or substituted benzyl moiety.

Synthesis of the 2-Aminobenzothiazole Core

The most prevalent method for the synthesis of the 2-aminobenzothiazole core involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, typically bromine. This reaction proceeds through an in situ generated thiocyanogen bromide, which then reacts with the aniline to form a thiourea derivative that subsequently cyclizes.

Experimental Protocol: Synthesis of 2-Aminobenzothiazole

-

Dissolve the desired aniline (1 equivalent) and ammonium thiocyanate (1 equivalent) in glacial acetic acid.

-

Cool the mixture in an ice bath.

-

Add a solution of bromine (1 equivalent) in glacial acetic acid dropwise with constant stirring, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Pour the reaction mixture into crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter the crude product, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 2-aminobenzothiazole.

N-Benzylation of 2-Aminobenzothiazole

The introduction of the benzyl group onto the 2-amino position can be achieved through several methods, most commonly via nucleophilic substitution.

Experimental Protocol: Synthesis of this compound

-

To a solution of 2-aminobenzothiazole (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base (e.g., potassium carbonate or sodium hydride, 1.2 equivalents) and stir for 30 minutes at room temperature.

-

Add benzyl bromide or benzyl chloride (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and purify by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure this compound.

A visual representation of this synthetic workflow is provided below:

Caption: General synthetic workflow for this compound.

Spectral Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is characterized by the aromatic protons of the benzothiazole and benzyl rings, a singlet or triplet for the methylene protons of the benzyl group, and a broad singlet for the N-H proton.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons of both ring systems, the methylene carbon, and the characteristic C-2 carbon of the benzothiazole ring.

-

IR Spectroscopy: Key vibrational bands include N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), and C=N stretching of the thiazole ring.

-

Mass Spectrometry: Provides the molecular weight of the compound and fragmentation patterns that can aid in structural confirmation.

Biological Activities and Structure-Activity Relationships

This compound derivatives have demonstrated a wide array of biological activities. The following sections will detail their potential as anticancer, anti-inflammatory, and antimicrobial agents, with a focus on structure-activity relationships.

Anticancer Activity

The this compound scaffold has emerged as a promising framework for the development of novel anticancer agents.[2][3] Derivatives have shown potent cytotoxic activity against a range of cancer cell lines.

Structure-Activity Relationship (SAR) Insights:

-

Substituents on the Benzyl Ring: The electronic nature and position of substituents on the benzyl ring significantly influence anticancer activity. Electron-withdrawing groups, such as nitro and halogen groups, at the para-position of the benzyl ring have often been associated with enhanced cytotoxicity.[2]

-

Substituents on the Benzothiazole Ring: Modifications on the benzothiazole core can also modulate activity. For instance, the introduction of fluorine atoms can enhance metabolic stability and cell permeability.

-

Linker Modification: While the direct N-benzyl linkage is common, variations in the linker between the benzothiazole and the phenyl ring can also impact activity.

Quantitative Anticancer Data:

| Compound ID | Benzyl Ring Substituent | Benzothiazole Ring Substituent | Cell Line | IC₅₀ (µM) | Reference |

| 1a | H | H | MCF-7 | >50 | [2] |

| 1b | 4-NO₂ | H | MCF-7 | 22.13 | [3] |

| 1c | 4-Cl | H | A549 | 15.2 | [2] |

| 1d | 4-F | H | MCF-7 | 30.1 | [2] |

Mechanistic Insights:

Several mechanisms of action have been proposed for the anticancer effects of benzothiazole derivatives. One prominent pathway involves the inhibition of key signaling molecules in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[4] Some derivatives have also been shown to induce apoptosis and cell cycle arrest.

Caption: Proposed anticancer mechanism of action via PI3K/Akt/mTOR pathway inhibition.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. This compound derivatives have shown potential as anti-inflammatory agents. Their mechanism is thought to involve the inhibition of pro-inflammatory enzymes and cytokines.

SAR Insights:

-

Substitutions on the benzyl ring with electron-donating groups, such as methoxy, have in some cases been shown to enhance anti-inflammatory activity.

-

The nature of the substituent at the 6-position of the benzothiazole ring can also play a crucial role.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Benzothiazole derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[1]

SAR Insights:

-

The presence of halogen atoms on either the benzothiazole or the benzyl ring can enhance antibacterial activity.[5]

-

For antibacterial agents, lipophilicity is a key parameter, and modifications to the N-benzyl group can be used to modulate this property for improved cell wall penetration.

Quantitative Antimicrobial Data (MIC in µg/mL):

| Compound ID | Benzyl Ring Substituent | Benzothiazole Ring Substituent | S. aureus | E. coli | Reference |

| 2a | H | H | 64 | 128 | [5] |

| 2b | 4-Cl | 6-F | 16 | 32 | [5] |

| 2c | 2,4-diCl | H | 8 | 16 | [5] |

Conclusion and Future Directions

The this compound scaffold is a versatile and promising platform for the development of new therapeutic agents. The synthetic accessibility of this core, coupled with the vast chemical space that can be explored through derivatization, makes it an attractive starting point for drug discovery campaigns. The compelling anticancer, anti-inflammatory, and antimicrobial activities demonstrated by this class of compounds warrant further investigation.

Future research in this area should focus on:

-

Systematic SAR studies: To build more predictive models for designing compounds with enhanced potency and selectivity.

-

Elucidation of molecular targets: To gain a deeper understanding of the mechanisms of action and to guide rational drug design.

-

Optimization of pharmacokinetic properties: To improve the drug-like properties of lead compounds, including solubility, metabolic stability, and oral bioavailability.

By leveraging the insights presented in this guide, researchers and drug development professionals can more effectively navigate the chemical landscape of this compound derivatives and unlock their full therapeutic potential.

References

-

Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024). ResearchGate. [Link]

-

Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2024). ACS Omega. [Link]

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2017). Molecules. [Link]

-

Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2024). PMC. [Link]

-

(PDF) Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2024). ResearchGate. [Link]

-

Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2022). Molecules. [Link]

-

Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives. (2012). PubMed. [Link]

Sources

- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

A Technical Guide to the Spectral Analysis of N-Benzyl-1,3-benzothiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-1,3-benzothiazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the versatile 2-aminobenzothiazole scaffold, it holds potential for a range of biological activities. The precise structural elucidation of this molecule is paramount for understanding its chemical behavior, predicting its interactions with biological targets, and ensuring the integrity of synthesized batches. This in-depth technical guide provides a comprehensive analysis of the spectral data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This guide synthesizes available experimental data with predictive analysis based on structurally analogous compounds to offer a robust framework for its characterization.

Molecular Structure and Key Features

A clear understanding of the molecular architecture is fundamental to interpreting its spectral data. The structure of this compound, presented below, features a bicyclic benzothiazole system linked to a benzyl group via a secondary amine. This arrangement dictates the electronic environment of each atom and, consequently, its spectroscopic signature.

Molecular Structure of this compound

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes for 2-aminobenzothiazole derivatives. A common and effective method involves the reaction of 2-aminobenzothiazole with benzyl chloride in the presence of a base.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzothiazole (1 equivalent) in a suitable solvent such as ethanol or acetonitrile.

-

Addition of Base: Add a slight excess of a base, for instance, potassium carbonate or triethylamine (1.1-1.2 equivalents), to the solution. This will act as a scavenger for the hydrochloric acid generated during the reaction.

-

Addition of Benzyl Chloride: To the stirred suspension, add benzyl chloride (1 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield this compound as a pure solid.

Synthetic Workflow for this compound

¹H NMR Spectroscopy

The ¹H NMR spectrum provides valuable information about the number of different types of protons and their neighboring environments. Based on the analysis of closely related structures, the following proton signals are predicted for this compound.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.5 | t | 1H | NH |

| ~7.6 - 7.7 | d | 1H | Ar-H (Benzothiazole) |

| ~7.2 - 7.4 | m | 6H | Ar-H (Benzothiazole & Benzyl) |

| ~7.0 - 7.1 | t | 1H | Ar-H (Benzothiazole) |

| ~4.6 | d | 2H | CH₂ |

Interpretation:

-

NH Proton: The proton attached to the amine nitrogen is expected to appear as a triplet in the downfield region (~8.0-8.5 ppm) due to coupling with the adjacent methylene protons. Its chemical shift can be variable and may be confirmed by D₂O exchange.

-

Aromatic Protons (Benzothiazole): The four protons on the benzothiazole ring system will exhibit characteristic splitting patterns in the aromatic region. The proton at position 4 (adjacent to the sulfur atom) is typically the most deshielded.

-

Aromatic Protons (Benzyl): The five protons of the benzyl group's phenyl ring will likely appear as a complex multiplet in the range of 7.2-7.4 ppm.

-

Methylene Protons: The two protons of the methylene bridge (CH₂) connecting the amine to the phenyl ring are expected to appear as a doublet around 4.6 ppm, due to coupling with the single NH proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The experimental ¹³C NMR spectrum for N-benzylbenzo[d]thiazol-2-amine has been reported and serves as a definitive reference.

| Chemical Shift (δ, ppm) | Assignment |

| ~166.0 | C2 (C=N) |

| ~150.8 | C7a |

| ~139.5 | C (ipso, Benzyl) |

| ~130.7 | C3a |

| ~128.9 | C (ortho, Benzyl) |

| ~127.9 | C (para, Benzyl) |

| ~127.5 | C (meta, Benzyl) |

| ~126.0 | C5 |

| ~121.4 | C6 |

| ~120.9 | C4 |

| ~118.3 | C7 |

| ~47.7 | CH₂ |

Interpretation:

-

C2 Carbon: The carbon atom of the C=N bond within the thiazole ring (C2) is the most downfield signal, appearing around 166.0 ppm, which is characteristic for this type of carbon in a heterocyclic system.

-

Aromatic Carbons: The carbon atoms of the benzothiazole and benzyl rings appear in the typical aromatic region (118-151 ppm). The signals for the bridgehead carbons (C3a and C7a) are also found in this range.

-

Methylene Carbon: The carbon of the methylene group (CH₂) is observed in the aliphatic region, typically around 47.7 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted IR absorption bands for this compound are based on the characteristic frequencies of its constituent parts.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3330 | Medium | N-H stretching |

| ~3060 | Medium-Weak | Aromatic C-H stretching |

| ~2920 | Weak | Aliphatic C-H stretching |

| ~1600-1580 | Strong | C=N stretching (thiazole) & C=C stretching (aromatic) |

| ~1500-1400 | Medium-Strong | C=C stretching (aromatic) |

| ~750-700 | Strong | C-H out-of-plane bending (aromatic) |

Interpretation:

-

N-H Stretch: A medium intensity band around 3330 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine.

-

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group will appear just below 3000 cm⁻¹.

-

C=N and C=C Stretches: The region between 1600 and 1400 cm⁻¹ will be complex, containing strong absorptions from the C=N stretching of the thiazole ring and the C=C stretching vibrations of both aromatic rings.

-

Aromatic Bending: Strong bands in the fingerprint region (below 1000 cm⁻¹) are characteristic of the out-of-plane C-H bending modes of the substituted benzene rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its structural confirmation.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of this compound (C₁₄H₁₂N₂S, MW = 240.33).

-

Major Fragmentation Pathways:

-

Benzylic Cleavage: A very common and expected fragmentation is the cleavage of the C-N bond between the methylene group and the benzothiazole ring, leading to the formation of a stable benzyl cation (C₇H₇⁺, m/z = 91) and a benzothiazol-2-amine radical cation. The benzyl cation is often the base peak in the spectrum.

-

Formation of Benzothiazol-2-amine Cation: The other fragment from the benzylic cleavage, the benzothiazol-2-amine cation (C₇H₅N₂S⁺, m/z = 150), is also expected to be a significant peak.

-

Loss of H: Loss of a hydrogen atom from the molecular ion to give an [M-1]⁺ peak is also possible.

-

Proposed Mass Spectrometry Fragmentation

Conclusion

The comprehensive spectral analysis of this compound, integrating NMR, IR, and Mass Spectrometry data, provides a robust methodology for its unequivocal identification and characterization. This guide, by combining experimental data with well-established spectroscopic principles and data from analogous compounds, offers researchers and drug development professionals a reliable reference for their work with this important class of heterocyclic compounds. The detailed protocols and interpretations herein are designed to ensure scientific integrity and support the advancement of research in medicinal chemistry.

References

-

Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry. 2016;9:S1314-S1323. Available from: [Link]

Sources

Solubility and Stability of N-Benzyl-1,3-benzothiazol-2-amine: A Physicochemical Deep Dive for Pre-formulation and Beyond

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-1,3-benzothiazol-2-amine belongs to the 2-aminobenzothiazole class of compounds, a privileged scaffold in medicinal chemistry renowned for its wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The journey of a promising hit compound from discovery to a viable drug candidate is critically dependent on its physicochemical properties. Among these, solubility and stability are paramount, as they directly influence bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive framework for the systematic evaluation of this compound, moving beyond mere procedural descriptions to explain the fundamental causality behind experimental choices. We present detailed, self-validating protocols for determining solubility and characterizing degradation pathways, equipping researchers with the necessary tools to make informed decisions in the drug development process.

Introduction: The Critical Role of Physicochemical Characterization

The benzothiazole core, a fusion of a benzene and a thiazole ring, is a structural motif present in numerous pharmacologically active molecules.[2] The 2-amino substituted variants are particularly valuable due to their synthetic tractability and their ability to engage with a variety of biological targets.[3][4] this compound, with its added benzyl group, introduces a significant lipophilic character that profoundly impacts its behavior in both aqueous and organic media.

A comprehensive understanding of its solubility and stability is not an academic exercise; it is a fundamental prerequisite for successful drug development.

-

Solubility dictates the maximum concentration achievable in solution, which is essential for in vitro assays, formulation development, and ultimately, in vivo absorption and bioavailability.

-

Stability determines the compound's shelf-life and identifies potential degradation products that could be inactive or, more critically, toxic. Forced degradation studies are an indispensable tool for developing stability-indicating analytical methods and predicting long-term stability.[5][6]

This document serves as an expert-led guide to methodically profile this compound, ensuring that subsequent development efforts are built on a solid physicochemical foundation.

Part I: Comprehensive Solubility Profiling

The solubility of a compound is not a single value but a property dependent on the specific conditions of the solvent system, including its pH, temperature, and ionic strength. Our investigation is therefore structured to build a complete solubility profile.

Theoretical Considerations & Structural Insights

The structure of this compound suggests a molecule with poor aqueous solubility. The fused aromatic benzothiazole core and the appended benzyl group are both large, non-polar moieties. The primary amine at the 2-position offers a site for protonation, suggesting that solubility will be pH-dependent. At pH values significantly below the pKa of its conjugate acid, the resulting cationic species should exhibit enhanced solubility in aqueous media. Conversely, in its neutral form, the molecule is expected to be highly soluble in organic solvents like dimethyl sulfoxide (DMSO) and dichloromethane (DCM).

Experimental Workflow for Solubility Assessment

A multi-tiered approach is recommended, beginning with thermodynamic (equilibrium) solubility in key solvents to establish a baseline, followed by kinetic solubility assays for higher throughput applications.

Caption: Workflow for solubility determination of this compound.

Protocol 1: Thermodynamic Solubility via Shake-Flask Method (ICH Guideline)

Causality: The shake-flask method is the gold standard because it measures the true equilibrium solubility. By allowing the system to reach saturation over an extended period (24-72 hours), we eliminate artifacts from slow dissolution kinetics or supersaturation, providing a definitive value for thermodynamic modeling and pre-formulation.

Methodology:

-

Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a series of glass vials. The excess solid is crucial to ensure saturation is reached.

-

Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of a pre-selected solvent. Solvents should include:

-

Purified Water

-

Phosphate Buffered Saline (PBS) at pH 5.0, 7.4, and 9.0

-

Ethanol

-

Propylene Glycol

-

PEG 400

-

Dimethyl Sulfoxide (DMSO)

-

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (typically 25 °C or 37 °C) for at least 24 hours. A 48-hour time point is recommended to confirm equilibrium has been reached.

-

Sample Processing: After equilibration, allow the vials to stand undisturbed for 1-2 hours for the excess solid to settle. Carefully withdraw an aliquot from the supernatant. Crucially, filter the aliquot through a 0.22 µm syringe filter (ideally a filter with low drug binding, such as PTFE or PVDF) to remove all undissolved particles.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

-

Reporting: Express solubility in mg/mL or µg/mL.

Data Presentation: Thermodynamic Solubility

| Solvent System | Temperature (°C) | Solubility (µg/mL) |

|---|---|---|

| Purified Water | 25 | [Experimental Value] |

| PBS (pH 5.0) | 25 | [Experimental Value] |

| PBS (pH 7.4) | 25 | [Experimental Value] |

| PBS (pH 9.0) | 25 | [Experimental Value] |

| Ethanol | 25 | [Experimental Value] |

| DMSO | 25 | [Experimental Value] |

Part II: Stability Assessment & Forced Degradation

Understanding a molecule's intrinsic stability and its degradation pathways is essential for ensuring safety, efficacy, and quality. Forced degradation studies are the cornerstone of this effort.

Rationale for Forced Degradation

The objective of forced degradation, or stress testing, is to accelerate the chemical degradation of the compound to rapidly identify likely degradation products and establish its degradation pathways.[6] This information is used to develop and validate a stability-indicating analytical method —a method proven to accurately measure the concentration of the active pharmaceutical ingredient (API) without interference from any degradants.[5]

Experimental Workflow for Stability Assessment

The workflow begins with the development of a robust analytical method, which is then used to monitor the compound's degradation under various stress conditions.

Caption: Systematic workflow for forced degradation and stability analysis.

Protocol 2: Forced Degradation Studies

Prerequisite: A robust HPLC method capable of resolving the parent peak from solvent fronts and common impurities. A photodiode array (PDA) detector is highly recommended for assessing peak purity. Mass spectrometry (LC-MS) is invaluable for identifying the mass of degradant products.

General Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

For each condition, dilute the stock into the stressor solution and incubate for a defined period. A parallel control sample (API in the same solvent system without the stressor) must be run for each condition.

-

At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute to a final concentration suitable for HPLC analysis.

-

Analyze by HPLC-PDA/MS. Aim for 5-20% degradation of the parent compound, as this is typically sufficient to generate and detect primary degradants without overly complex secondary degradation.

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C. Rationale: Simulates acidic environments and targets acid-labile groups.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C. Rationale: Simulates alkaline environments; amide or ester hydrolysis is a common pathway for many drugs, though less likely for this specific structure.

-

Oxidative Degradation: 3% H₂O₂ at room temperature. Rationale: The sulfur and nitrogen heteroatoms in the thiazole ring are potential sites for oxidation.

-

Thermal Degradation: The solid compound is stored at 80 °C. A solution is also heated to 60 °C. Rationale: Assesses the intrinsic thermal stability of the molecule in both solid and solution states.

-

Photostability: The solid compound and a solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A dark control must be concurrently stored to differentiate light-induced degradation from thermal effects.

Data Presentation: Forced Degradation Summary

| Stress Condition | Time (hours) | % Parent Remaining | % Degradation | No. of Degradants | RRT of Major Degradant(s) |

|---|---|---|---|---|---|

| 0.1 M HCl, 60 °C | 24 | [Value] | [Value] | [Value] | [Value] |

| 0.1 M NaOH, 60 °C | 24 | [Value] | [Value] | [Value] | [Value] |

| 3% H₂O₂, RT | 8 | [Value] | [Value] | [Value] | [Value] |

| Thermal (Solid, 80 °C) | 72 | [Value] | [Value] | [Value] | [Value] |

| Photolytic (Solution) | 24 | [Value] | [Value] | [Value] | [Value] |

Synthesis of Findings & Practical Recommendations

Based on the expected physicochemical properties of this molecular class, the following insights can be anticipated:

-

Handling & Storage: Given the potential for oxidation at the sulfur atom and general sensitivity of complex organic molecules, this compound should be stored in well-sealed containers, protected from light, and kept in a cool, dry place.

-

Pre-formulation Strategy: The anticipated poor aqueous solubility will likely necessitate enabling formulation strategies.

-

pH Adjustment: For parenteral formulations, adjusting the pH to < 4 (well below the likely pKa) could be a viable approach to achieve the desired concentration.

-

Co-solvents: For oral or topical delivery, systems employing co-solvents like ethanol, propylene glycol, or PEG 400 will likely be required. The thermodynamic solubility data is crucial for selecting the most efficient system.

-

Amorphous Solid Dispersions: For solid oral dosage forms, formulation as an amorphous solid dispersion with a suitable polymer carrier could be explored to enhance the dissolution rate and extent.

-

-

Analytical Considerations: The stability-indicating method developed during forced degradation is not a one-time effort. It becomes the foundational quality control method for all future batches of the drug substance and the final drug product, ensuring that purity is maintained throughout the development lifecycle.

Conclusion

A thorough and early investigation into the solubility and stability of this compound is a strategic imperative. By employing the systematic, causality-driven protocols outlined in this guide, researchers can build a robust data package that de-risks development, informs formulation strategy, and ensures the quality and safety of a promising therapeutic candidate. This foundational knowledge is critical to efficiently navigating the complex path from chemical entity to clinical application.

References

- Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024). Al-Mustansiriyah Journal of Science.

- Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Benzothiazole. (2019). IOP Conference Series: Materials Science and Engineering.

- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). MDPI.

- Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (n.d.). ACS Omega.

- Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (2022). RSC Advances.

- 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. (n.d.). IAJESM.

- (1,3-Benzothiazol-2-yl)[1-(2-chlorobenzyl)imidazolidin-2-ylidene]amine. (2025). ResearchGate.

- Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (n.d.). PMC - PubMed Central.

- Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations. (2024). MDPI.

- SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACIVITY OF SUBSTITUTED 2-AMINOBENZOTHIAZOLE. (n.d.). RJPN.

- Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. (2016). ResearchGate.

- Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. (n.d.). ResearchGate.

- Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry.

- Thiol dioxygenase turnover yields benzothiazole products from 2-mercaptoaniline and O2-dependent oxidation of primary alcohols. (n.d.). NIH.

- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.

- Review on Literature Study of Benzothiazole. (n.d.). International Journal of Pharmaceutical Research and Allied Sciences.

- Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. (n.d.). PMC - NIH.

- Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. (n.d.). ResearchGate.

- Benzothiazol Derivatives(Synthesis ,Investigation ,Bio-Studying). (2020). ResearchGate.

- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.). NIH.

Sources

- 1. mdpi.com [mdpi.com]

- 2. iajesm.in [iajesm.in]

- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ajrconline.org [ajrconline.org]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Activities of N-Benzyl-1,3-benzothiazol-2-amine

Foreword: The Benzothiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a "privileged scaffold" in the landscape of medicinal chemistry. Its unique structural and electronic properties allow for diverse interactions with a multitude of biological targets. This has led to the development of a wide array of benzothiazole-containing compounds with significant therapeutic potential. From the approved glutamate antagonist Riluzole for amyotrophic lateral sclerosis to various agents in clinical trials for cancer and inflammatory diseases, the versatility of the benzothiazole nucleus is well-established[1]. This guide focuses on a specific, yet promising derivative: N-Benzyl-1,3-benzothiazol-2-amine. By introducing a benzyl group to the 2-amino position, we explore the modulation of its biological profile, delving into its synthesis, potential anticancer, antimicrobial, and anti-inflammatory activities, and the mechanistic underpinnings of these actions.

Synthesis and Characterization of this compound

The synthesis of N-substituted-2-aminobenzothiazoles is a cornerstone of medicinal chemistry research. While a plethora of methods exist for the derivatization of the 2-aminobenzothiazole core, a common and effective strategy for N-benzylation involves the reaction of 2-aminobenzothiazole with a benzyl halide.

General Synthetic Pathway

A representative synthetic approach involves the nucleophilic substitution reaction between 2-aminobenzothiazole and benzyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction, driving the equilibrium towards the product.

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on common synthetic methodologies for N-alkylation of 2-aminobenzothiazoles.

Materials:

-

2-Aminobenzothiazole

-

Benzyl chloride

-

Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Hexane

-

Deionized water

Procedure:

-

To a solution of 2-aminobenzothiazole (1 equivalent) in DMF, add a suitable base such as triethylamine (1.2 equivalents).

-

Stir the mixture at room temperature for 15 minutes to ensure deprotonation of the amino group.

-

Slowly add benzyl chloride (1.1 equivalents) to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Filter the precipitate, wash with copious amounts of water, and dry under vacuum.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Potential Anticancer Activity

The 2-aminobenzothiazole scaffold is a well-known pharmacophore in the design of anticancer agents. The introduction of a benzyl moiety can enhance lipophilicity and introduce specific steric and electronic interactions with biological targets, potentially leading to improved cytotoxic activity.

Proposed Mechanisms of Action

While the precise mechanism for this compound is yet to be fully elucidated, the anticancer activity of closely related benzothiazole derivatives is attributed to several mechanisms:

-

Kinase Inhibition: Many benzothiazole derivatives have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.

-

Tubulin Polymerization Inhibition: Some benzothiazole-indole hybrids have been found to disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis[1].

-

DNA Intercalation and Topoisomerase Inhibition: The planar benzothiazole ring can intercalate between DNA base pairs, while other parts of the molecule can interact with enzymes like topoisomerases, leading to DNA damage and cell death.

-

Induction of Apoptosis: Benzothiazole derivatives can trigger programmed cell death (apoptosis) through the activation of caspases and modulation of pro- and anti-apoptotic proteins[1].

Caption: Potential anticancer mechanisms of action for benzothiazole derivatives.

In Vitro Cytotoxicity Data (Representative)

| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-Aminobenzothiazole with 1,3,4-oxadiazole moiety | C6 (Rat Glioma) | 4.63 ± 0.85 | [2] |

| 2-Aminobenzothiazole with 1,3,4-oxadiazole moiety | A549 (Human Lung Adenocarcinoma) | 39.33 ± 4.04 | [2] |

| N-(1,3-benzothiazol-2-yl)-2-(cyclohexylamino)acetamide | A549 (Human Lung Cancer) | > 100 | [3] |

| N-(1,3-benzothiazol-2-yl)-2-(cyclohexylamino)acetamide | MCF-7 (Human Breast Cancer) | > 100 | [3] |

Note: The data presented are for structurally related compounds and should be interpreted as indicative of the potential of the benzothiazole scaffold.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Potential Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Benzothiazole derivatives have demonstrated a broad spectrum of activity against various bacteria and fungi.

Proposed Mechanisms of Action

The antimicrobial effects of benzothiazoles are thought to be mediated through various mechanisms, including:

-

Enzyme Inhibition: A key target for sulfonamide drugs, including some benzothiazole derivatives, is dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria[4]. Inhibition of this pathway disrupts bacterial growth.

-

Disruption of Cell Membrane Integrity: The lipophilic nature of some benzothiazole derivatives may allow them to intercalate into the bacterial cell membrane, disrupting its structure and function.

-

Inhibition of Biofilm Formation: Some benzothiazole compounds have been shown to interfere with the formation of biofilms, which are communities of microorganisms that are highly resistant to antibiotics.

In Vitro Antimicrobial Activity Data (Representative)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative 2-aminobenzothiazole derivatives against various microbial strains.

| Compound Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Substituted 2-aminobenzothiazole (L1) | P. vulgaris | 1800-2800 | [5] |

| Substituted 2-aminobenzothiazole (L4) | P. vulgaris | 1800-2800 | [5] |

| 4-amino-N-(1, 3-Benzothiazol-2-yl) benzenesulphonamide derivative | S. aureus | 100 | [6] |

| 4-amino-N-(1, 3-Benzothiazol-2-yl) benzenesulphonamide derivative | E. coli | 100 | [6] |

Note: This data is for related compounds and illustrates the antimicrobial potential of the 2-aminobenzothiazole scaffold.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or appropriate broth for fungi

-

This compound (dissolved in DMSO)

-

96-well microtiter plates

-

Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

-

Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

Procedure:

-

Prepare a serial two-fold dilution of the test compound in the appropriate broth in a 96-well plate.

-

Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Benzothiazole derivatives have shown promise in this area.

Proposed Mechanisms of Action

The anti-inflammatory properties of benzothiazoles are believed to stem from their ability to modulate key inflammatory pathways:

-

Inhibition of Cyclooxygenase (COX) Enzymes: Some benzothiazole derivatives have been shown to inhibit COX-1 and/or COX-2, the enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.

-

Modulation of Cytokine Production: Benzothiazoles may suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

-

Antioxidant Activity: Some benzothiazole compounds possess radical scavenging properties, which can help to mitigate oxidative stress, a key contributor to inflammation.

Caption: Potential anti-inflammatory mechanisms of action for benzothiazole derivatives.

In Vivo Anti-inflammatory Activity Data (Representative)

While specific data for this compound is not available, studies on other 2-aminobenzothiazole derivatives have demonstrated significant anti-inflammatory effects in animal models. For instance, some derivatives have shown potent activity in the carrageenan-induced paw edema assay in rats[7].

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Materials:

-

Wistar rats or Swiss albino mice

-

This compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

-

Carrageenan solution (1% in saline)

-

Plethysmometer

-

Standard drug (e.g., Indomethacin or Diclofenac sodium)

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer the test compound or standard drug orally or intraperitoneally.

-

After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Future Perspectives and Conclusion

This compound emerges as a molecule of significant interest within the broader, therapeutically rich class of benzothiazole derivatives. While this guide has synthesized the available knowledge on related compounds to project its potential biological activities, it is imperative to underscore the necessity for direct experimental validation. Future research should focus on the targeted synthesis and rigorous biological evaluation of this compound.

Key areas for future investigation include:

-

Broad-spectrum screening: A comprehensive evaluation of its anticancer activity against a panel of human cancer cell lines, as well as its antimicrobial efficacy against a wide range of pathogenic bacteria and fungi.

-

Mechanistic studies: Elucidation of the precise molecular targets and signaling pathways modulated by this compound to understand the basis of its biological effects.

-

Structure-Activity Relationship (SAR) studies: Synthesis and testing of a library of N-substituted benzyl derivatives to optimize potency and selectivity.

-

In vivo efficacy and safety profiling: Assessment of its therapeutic potential and toxicity in relevant animal models of cancer, infectious diseases, and inflammation.

References

-

International Journal of Research in Engineering and Science. (2021). Design, Synthesis and Antimicrobial Activity of N1-Alkyl/Aryl- N5-(1, 3-Benzothiazol-2-Yl)-1, 5-Biurets. [Link]

-

MDPI. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. [Link]

-

RJPN. (2021). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACIVITY OF SUBSTITUTED 2-AMINOBENZOTHIAZOLE. [Link]

-

National Center for Biotechnology Information (PMC). (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. [Link]

- Google Patents. (1982).

-

ResearchGate. (2018). Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. [Link]

-

Royal Society of Chemistry. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. [Link]

-

ACS Publications. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. [Link]

-

RSC Publishing. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]

-

University of Thi-Qar. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. [Link]

-

National Center for Biotechnology Information (PMC). (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. [Link]

-

National Center for Biotechnology Information (PMC). (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. [Link]

-

ResearchGate. (2020). Synthesis, Antimicrobial and Molecular Docking Studies of 1,3-Thiazolidin-4-one Analogues Bearing Benzothiazole. [Link]

-

ResearchGate. (2018). Synthesis, characterisation and anti-inflammatory activity of some 2-amino benzothiazole derivatives. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. [Link]

-

National Center for Biotechnology Information (PMC). (2017). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. [Link]

-

National Center for Biotechnology Information (PMC). (2022). Molecular modelling and antimicrobial activity of newly synthesized benzothiazolo[3,2-a]pyrimidine clubbed thiazole derivatives. [Link]

-

Semantic Scholar. (2020). Synthesis and antitumor properties of some new N-(5-R-benzyl-1,3- thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides. [Link]

-

ResearchGate. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. [Link]

-

ResearchGate. (2008). Synthesis and in vitro antimicrobial activity of some new 4-amino-N-(1, 3-Benzothiazol-2-yl) benzenesulphonamide derivatives. [Link]

Sources

- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. rjpn.org [rjpn.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hypothesized Mechanism of Action of N-Benzyl-1,3-benzothiazol-2-amine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities.[1][2][3][4] This technical guide delineates a hypothesized mechanism of action for a specific analogue, N-Benzyl-1,3-benzothiazol-2-amine. We postulate that this compound functions as a multi-targeting agent, primarily exerting its effects through the inhibition of key protein kinases involved in oncogenic signaling and potentially modulating pathways implicated in neuroprotection and antimicrobial responses. This document provides a comprehensive overview of the foundational science, detailed experimental protocols to test the hypothesis, and visual frameworks to guide future research and development.

Introduction: The Therapeutic Potential of the 2-Aminobenzothiazole Core

The 2-aminobenzothiazole moiety is a privileged scaffold in drug discovery, renowned for its versatile biological activities.[2][4] Derivatives have been investigated for their utility as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][3][4] The core structure's planarity and ability to participate in hydrogen bonding and π-π stacking interactions allow for effective binding to a variety of biological targets. The specific substitution at the 2-amino position can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. The introduction of a benzyl group, as in this compound, is a common strategy in medicinal chemistry to enhance lipophilicity and potentially improve cell permeability and target engagement.

A Multi-faceted Mechanism of Action Hypothesis

We hypothesize that this compound exerts its biological effects through a multi-targeted mechanism, primarily centered on the inhibition of protein kinases that are critical for cell proliferation and survival. The benzyl substituent is proposed to enhance binding affinity within the ATP-binding pockets of these kinases.

Primary Hypothesis: this compound acts as a competitive inhibitor of receptor tyrosine kinases (RTKs) such as VEGFR-2, EGFR, and c-Met.

Secondary Hypotheses:

-

The compound may also exhibit inhibitory activity against downstream serine/threonine kinases in relevant signaling cascades, such as the PI3K/Akt pathway.

-

The benzothiazole core could contribute to neuroprotective effects through the modulation of pathways related to oxidative stress and protein aggregation.[5]

-

Antimicrobial, particularly antifungal, activity may be mediated by the disruption of fungal cell membrane integrity, potentially through the inhibition of enzymes like lanosterol 14α-demethylase (CYP51).[6]

This guide will primarily focus on the experimental validation of the primary hypothesis related to kinase inhibition.

Proposed Signaling Pathway Interruption

The hypothesized mechanism of action involves the disruption of key signaling pathways that are frequently dysregulated in cancer. By inhibiting RTKs, this compound is predicted to block downstream signaling cascades that promote cell growth, proliferation, survival, and angiogenesis.

Caption: Hypothesized inhibition of RTKs by this compound.

Experimental Validation Protocols

To rigorously test the proposed mechanism of action, a series of in vitro and cell-based assays are recommended.

In Vitro Kinase Inhibition Assays

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified VEGFR-2, EGFR, and c-Met.

Methodology:

-

Reagents: Purified recombinant human VEGFR-2, EGFR, and c-Met kinases; appropriate peptide substrates; ATP; this compound; positive control inhibitors (e.g., Sorafenib for VEGFR-2, Gefitinib for EGFR, Crizotinib for c-Met); kinase assay buffer.

-

Procedure: a. Prepare a serial dilution of this compound and control inhibitors. b. In a 96-well plate, combine the kinase, its specific substrate, and the test compound or control at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for a specified time (e.g., 60 minutes). e. Terminate the reaction and quantify the phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP-Glo™ Kinase Assay or fluorescence-based Z'-LYTE™ Kinase Assay).

-

Data Analysis: a. Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a four-parameter logistic equation.

Expected Outcome: A dose-dependent inhibition of kinase activity, yielding specific IC₅₀ values for each target.

| Target Kinase | This compound (IC₅₀) | Positive Control (IC₅₀) |

| VEGFR-2 | To be determined | To be determined |

| EGFR | To be determined | To be determined |

| c-Met | To be determined | To be determined |

Cellular Proliferation Assays

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines that are dependent on the targeted kinases.

Methodology:

-

Cell Lines:

-

HUVEC (Human Umbilical Vein Endothelial Cells) - high VEGFR-2 expression.

-

A549 (Human Lung Carcinoma) - high EGFR expression.

-

Hs 746T (Human Gastric Carcinoma) - amplified c-Met.

-

-

Reagents: this compound; appropriate cell culture media and supplements; MTT or resazurin-based viability reagent.

-

Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound for 72 hours. c. Add the viability reagent and incubate according to the manufacturer's instructions. d. Measure the absorbance or fluorescence to determine cell viability.

-

Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle-treated control. b. Determine the GI₅₀ value (the concentration that causes 50% growth inhibition).

Expected Outcome: A dose-dependent decrease in the viability of the selected cancer cell lines.

Western Blot Analysis of Downstream Signaling

Objective: To confirm that the compound inhibits the phosphorylation of downstream effector proteins in the targeted signaling pathways within a cellular context.

Methodology:

-

Cell Lines and Treatment: Use the same cell lines as in the proliferation assays. Treat cells with this compound at concentrations around its GI₅₀ for a short period (e.g., 2-4 hours).

-

Protein Extraction and Quantification: Lyse the cells and quantify the total protein concentration.

-

Western Blotting: a. Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane and probe with primary antibodies against total and phosphorylated forms of VEGFR-2, EGFR, c-Met, Akt, and ERK. c. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading. d. Incubate with appropriate HRP-conjugated secondary antibodies. e. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

Expected Outcome: A reduction in the phosphorylation of the target kinases and their downstream effectors (Akt and ERK) in cells treated with this compound.

Caption: Experimental workflow for Western blot analysis.

Concluding Remarks

The proposed mechanism of action for this compound as a multi-targeted kinase inhibitor provides a solid foundation for further investigation. The experimental protocols outlined in this guide offer a systematic approach to validate this hypothesis. Successful validation would position this compound as a promising lead for the development of novel therapeutics, particularly in the field of oncology. Future studies should also explore the secondary hypotheses to fully elucidate the compound's pharmacological profile.

References

- RSC Publishing. (2025).

- MDPI. (n.d.).

- MDPI. (n.d.).

- ACS Publications. (n.d.).

- ResearchGate. (2024).

- Université catholique de Louvain. (n.d.).

- BenchChem. (2025). Application of N-Benzyl-1,3,2-benzodithiazole S-oxide in Medicinal Chemistry.

- ACS Publications. (2026). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met | ACS Omega.

- PubMed Central. (n.d.). 2-Aminobenzothiazoles in anticancer drug design and discovery.

- PubMed Central. (2024).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. facm.ucl.ac.be [facm.ucl.ac.be]

- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Structure-activity relationship of N-Benzyl-1,3-benzothiazol-2-amine analogs

An In-Depth Technical Guide to the Structure-Activity Relationship of N-Benzyl-1,3-benzothiazol-2-amine Analogs

Abstract

The 1,3-benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1] Its derivatives exhibit a vast array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][2] Among these, N-substituted 2-aminobenzothiazoles have garnered significant attention, with analogs like Riluzole receiving FDA approval for treating amyotrophic lateral sclerosis (ALS).[2][3] This guide provides a detailed examination of the structure-activity relationships (SAR) for a specific subclass: this compound analogs. We will dissect the synthetic strategies, analyze the impact of structural modifications on biological efficacy across different therapeutic areas, and detail the underlying mechanisms of action. This document is intended for researchers and drug development professionals, offering field-proven insights and detailed experimental protocols to guide future discovery efforts.

The Benzothiazole Scaffold: A Privileged Core in Drug Discovery

The benzothiazole nucleus, formed by the fusion of a benzene ring with a thiazole ring, represents a versatile heterocyclic framework for interacting with diverse biological targets.[1][4] This structural motif is not only prevalent in natural products but has been successfully integrated into numerous synthetic compounds with significant therapeutic value.[1] The clinical success of benzothiazole-containing drugs, such as the neuroprotective agent Riluzole and the FLT3 inhibitor Quizartinib, underscores the scaffold's importance.[5] The broad biological spectrum of benzothiazole derivatives makes them compelling candidates for drug discovery programs targeting complex diseases.[1][6] This guide will focus specifically on the this compound core, exploring how subtle structural changes dictate its biological function.

The Core Moiety: this compound

The fundamental structure of the this compound series provides three primary regions for chemical modification to modulate biological activity. Understanding the role of each component is crucial for rational drug design.

-

Ring A (Benzothiazole Core): Substitutions on this bicyclic system can influence lipophilicity, electronic properties, and metabolic stability.

-

Linker (Exocyclic Amine): This nitrogen atom and its connectivity are critical for hydrogen bonding and overall molecular conformation.

-

Ring B (Benzyl Moiety): Modifications on the benzyl ring can drastically alter target binding affinity and selectivity through steric and electronic effects.

Synthetic Strategies and Methodologies

The synthesis of this compound analogs typically begins with the formation of the 2-aminobenzothiazole core, followed by the introduction of the benzyl group.

Synthesis of the 2-Aminobenzothiazole Core

A common and effective method for constructing the 2-aminobenzothiazole scaffold is the reaction of a substituted aniline with ammonium thiocyanate in the presence of bromine, which acts as a catalyst for the cyclization reaction.[7]

N-Benzylation

Subsequent N-alkylation of the 2-aminobenzothiazole with a substituted benzyl halide (e.g., benzyl bromide or chloride) in the presence of a suitable base and solvent yields the final target compounds. An alternative approach involves reductive amination between 2-aminobenzothiazole and a substituted benzaldehyde.

Experimental Protocol: Synthesis of N-(4-methoxybenzyl)-1,3-benzothiazol-2-amine

This protocol describes a representative synthesis, chosen for its illustrative value in demonstrating the core chemical transformations.

Step 1: Synthesis of 2-Aminobenzothiazole

-

To a stirred solution of aniline (10 mmol) in glacial acetic acid (20 mL), add ammonium thiocyanate (30 mmol).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Add a solution of bromine (10 mmol) in glacial acetic acid (5 mL) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours.

-

Pour the mixture into ice-cold water (100 mL). A solid precipitate will form.

-